Trimethyl(trimethylamine)aluminium
Description
Structure
2D Structure
Properties
CAS No. |
19553-62-9 |
|---|---|
Molecular Formula |
C6H18AlN |
Molecular Weight |
131.2 g/mol |
IUPAC Name |
N,N-dimethylmethanamine;trimethylalumane |
InChI |
InChI=1S/C3H9N.3CH3.Al/c1-4(2)3;;;;/h1-3H3;3*1H3; |
InChI Key |
PCICBTYEKOQBKD-UHFFFAOYSA-N |
SMILES |
CN(C)C.C[Al](C)C |
Canonical SMILES |
CN(C)C.C[Al](C)C |
Other CAS No. |
19553-62-9 |
Synonyms |
trimethyl(trimethylamine)aluminium |
Origin of Product |
United States |
Iii. Advanced Structural Elucidation and Spectroscopic Characterization of Trimethyl Trimethylamine Aluminium Adducts
Experimental Spectroscopic Techniques for Molecular Confirmation and Conformational Analysis
Spectroscopic analysis is fundamental to confirming the formation of the trimethyl(trimethylamine)aluminium adduct and understanding its conformational properties. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray diffraction are indispensable tools for this purpose.
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the local chemical environments of specific nuclei within a molecule. For this compound, ¹H and ¹³C NMR are particularly informative.
Proton NMR spectroscopy of the this compound adduct reveals distinct signals for the methyl protons of the trimethylaluminium and trimethylamine (B31210) moieties. d-nb.infonih.gov The chemical shifts of these protons are influenced by the formation of the dative bond between the nitrogen and aluminium atoms. The integration of the signals corresponds to the ratio of protons in each environment, and the multiplicity, or splitting pattern of the signals, provides information about neighboring protons. In the case of the adduct, the methyl groups on both the aluminum and nitrogen atoms typically appear as singlets due to the absence of adjacent, non-equivalent protons. docbrown.info
| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity |
| Al-CH₃ | -0.32 | Singlet |
| N-CH₃ | 1.95 | Singlet |
Table 1: Representative ¹H NMR data for the this compound adduct. The upfield shift of the Al-CH₃ protons is characteristic of methyl groups bonded to electropositive metals. d-nb.info
Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. nih.gov Due to the symmetry of the trimethylamine and trimethylaluminium groups, the ¹³C NMR spectrum of the adduct is expected to show two distinct resonances, one for the methyl carbons attached to aluminum and another for those attached to nitrogen. docbrown.info The chemical shifts of these carbon atoms are indicative of their electronic environment.
| Assignment | ¹³C Chemical Shift (δ, ppm) |
| Al-CH₃ | -7.7 |
| N-CH₃ | Not explicitly reported in the provided search results |
Table 2: Representative ¹³C NMR data for the this compound adduct. The chemical shift for the N-CH₃ group in the adduct is not specified in the provided results, however, free trimethylamine exhibits a signal around 47.5 ppm. nih.gov
Comparing the NMR spectra of this compound in the solid and solution states can reveal important information about the molecule's structure and dynamics in different phases. quora.com In solution, rapid molecular tumbling averages out anisotropic interactions, resulting in sharp NMR signals. emory.edu In the solid state, however, this motion is restricted, leading to significantly broader lines due to factors like dipolar coupling and chemical shift anisotropy. libretexts.orgwikipedia.org
Techniques like magic-angle spinning (MAS) are employed in solid-state NMR to reduce this line broadening and obtain higher resolution spectra. emory.eduwikipedia.org Differences in chemical shifts between the solid and solution phases can indicate changes in molecular conformation or intermolecular interactions in the solid state. For instance, proton magnetic resonance second moments and spin-lattice relaxation times of the solid adduct have been studied across a range of temperatures, revealing distinct reorientational motions for the methyl groups attached to aluminum and nitrogen. rsc.org
Dynamic NMR (DNMR) spectroscopy is a specialized technique used to study the rates of intramolecular processes that occur on the NMR timescale. rsc.org For this compound, DNMR can be used to investigate the exchange dynamics between the coordinated trimethylamine ligand and any free trimethylamine in solution. By analyzing the changes in the NMR lineshape as a function of temperature, it is possible to determine the activation energy and other kinetic parameters for this exchange process. rsc.org This provides valuable insight into the lability of the Al-N dative bond.
X-ray Diffraction Studies for Solid-State Geometries
Single Crystal X-ray Analyses for Precise Bond Lengths and Angles
For instance, the adduct of trimethylaluminium with tetrahydrofuran (B95107) (THF), [Al(CH₃)₃(C₄H₈O)], reveals a monomeric structure where the aluminium atom is coordinated to the oxygen of the THF molecule. tu-dortmund.de In this adduct, the C-Al-C bond angles are approximately 116.43°, 116.24°, and 114.97°. tu-dortmund.de This geometry represents a distortion from the ideal trigonal planar structure of the trimethylaluminium monomer towards a tetrahedral arrangement upon adduct formation. tu-dortmund.de The study of such adducts is crucial as they provide a basis for understanding the structural changes that occur upon the formation of the dative bond between the Lewis acid (trimethylaluminium) and the Lewis base.
In the context of related structures, the charge density distribution of the trimethylaluminium dimer, Al₂(CH₃)₆, has been analyzed using high-angle X-ray diffraction. nih.gov This study indicated a predominantly ionic bonding character with clear signs of topological asymmetry in the bridging Al-C bonds, suggesting delocalized multicenter bonding. nih.gov
Table 1: Selected Bond Angles in Trimethylaluminium-THF Adduct
| Atoms | Bond Angle (°) |
| C-Al-C | 116.43(9) |
| C-Al-C | 116.24(9) |
| C-Al-C | 114.97(9) |
Data sourced from a study on the crystal structure of a trimethylaluminium-THF adduct. tu-dortmund.de
Electron Diffraction for Gas-Phase Molecular Structures of Related Alane Adducts
Gas-phase electron diffraction is a vital technique for determining the molecular structure of volatile compounds in the absence of intermolecular forces present in the crystalline state. The molecular structure of the trimethylaluminium-trimethylamine complex has been determined by electron diffraction, revealing that the structures of both the acceptor (trimethylaluminium) and the donor (trimethylamine) molecules are altered upon complexation compared to their isolated forms. rsc.org
For comparison, the gas-phase structure of the related adduct trimethylamine-gallane, Me₃N·GaH₃, was determined by electron diffraction. rsc.orgresearchgate.net The key structural parameters include a Ga-N bond length of 212.4(0.7) pm and a Ga-N-C bond angle of 109.9(0.5)°. rsc.org These values provide a useful reference for understanding the geometry of similar donor-acceptor complexes involving Group 13 elements.
Table 2: Key Structural Parameters of Trimethylamine-Gallane from Electron Diffraction
| Parameter | Value |
| r(Ga-N) | 212.4(0.7) pm |
| ∠(Ga-N-C) | 109.9(0.5)° |
| r(N-C) | 148.2(0.5) pm |
| r(Ga-H) | 149.7(1.5) pm |
Data obtained from gas-phase electron diffraction studies of trimethylamine-gallane. rsc.orgresearchgate.net
Computational Chemistry and Theoretical Approaches to Structural Attributes
Computational chemistry provides powerful tools to complement experimental findings, offering insights into the geometric and electronic properties of molecules.
Density Functional Theory (DFT) for Optimized Geometries and Electronic Structures
Density Functional Theory (DFT) has become a cornerstone in the computational study of molecular structures and interactions. nih.gov DFT calculations are widely used to obtain optimized geometries, predict vibrational frequencies, and analyze the electronic structure of molecules like the this compound adduct. nih.govias.ac.in These theoretical methods allow for a detailed examination of the adduct's formation and the nature of the dative bond between the aluminium and nitrogen atoms.
Mechanisms of the initial gas-phase reactions between trimethylaluminium and ammonia (B1221849) have been investigated using DFT. nih.gov These studies explored the structures of related donor-acceptor complexes and the pathways for methane (B114726) elimination. nih.gov
Adsorption and Interaction Energy Calculations
DFT calculations are instrumental in determining the adsorption and interaction energies between molecules. For example, the interaction of trimethylamine (TMA) with an aluminium nitride nanotube (AlNNT) was investigated using DFT. ias.ac.in The interaction energy between TMA and the AlNNT surface was calculated to be in the range of -1.33 to -1.88 kcal/mol, depending on the functional and basis set used. ias.ac.in Doping the AlNNT with a gallium atom (AlNGaNT) was found to increase the interaction energy, with values ranging from -1.57 to -2.03 kcal/mol. ias.ac.inresearchgate.net These calculations demonstrate the strength of the interaction between the nitrogen atom of TMA and the aluminium or gallium atom of the nanotube surface.
In a separate study, the adsorption of trimethylaluminium (TMA) on an amino-terminated AlN surface was investigated. diva-portal.org The formation of a Lewis adduct between TMA and a surface amino group had an adsorption energy of -92 kJ/mol. diva-portal.org
Table 3: Calculated Interaction Energies of Trimethylamine with Nanotubes
| System | Interaction Energy (kcal/mol) |
| TMA/AlNNT | -1.33 to -1.88 |
| TMA/AlNGaNT | -1.57 to -2.03 |
Data from DFT calculations on the interaction of trimethylamine with aluminium nitride and gallium-doped aluminium nitride nanotubes. ias.ac.inresearchgate.net
Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Bonding Characterization
The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework that analyzes the topology of the electron density to characterize chemical bonding. pitt.edu By identifying bond critical points and analyzing the properties of the electron density at these points, QTAIM can distinguish between different types of chemical bonds, such as covalent and ionic interactions.
In a study of the interaction between trimethylamine and an aluminium nitride nanotube, QTAIM analysis was employed to explore the nature of the chemical bond between the interacting molecules. ias.ac.in The analysis of the electron density and its Laplacian at the bond critical point provides insights into the strength and nature of the Al-N interaction. For the trimethylaluminium dimer, QTAIM analysis of high-angle X-ray diffraction data suggested a predominantly ionic bonding character. nih.gov
Natural Bond Orbital (NBO) Analysis for Donor-Acceptor Interactions
Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer and donor-acceptor interactions within a molecule. It provides a localized picture of chemical bonding by transforming the complex molecular orbitals into a set of localized orbitals that are easier to interpret in terms of Lewis structures.
NBO analysis has been used to investigate the interaction of trimethylamine with aluminium nitride nanotubes. ias.ac.in The analysis revealed a charge transfer from the trimethylamine molecule to the nanotube, with a greater charge transfer observed for the gallium-doped nanotube. ias.ac.in The Wiberg bond index (WBI), a measure of bond order, was found to be larger for the TMA/AlNGaNT interaction (0.367) compared to the TMA/AlNNT interaction (0.316), indicating a greater covalent character in the bond with the gallium-doped nanotube. ias.ac.in
Advanced Spectroscopic and Computational Analysis
Density of States (DOS) analysis is a powerful computational tool in quantum chemistry that provides profound insights into the electronic structure of molecules and materials. By plotting the number of available electronic states at each energy level, DOS analysis helps to visualize the contributions of different atoms and orbitals to the molecular orbitals of a compound. For the this compound adduct, a DOS analysis would elucidate the nature of the dative bond between the Lewis acidic aluminium center and the Lewis basic nitrogen atom, and detail the electronic contributions from the trimethylaluminium and trimethylamine fragments.
While specific, in-depth DOS analyses exclusively for the isolated this compound adduct are not extensively detailed in publicly available literature, the principles and expected outcomes can be understood from theoretical studies on closely related systems. A pertinent example is the density functional theory (DFT) study of the interaction between trimethylamine (TMA) and aluminium nitride nanotubes (AlNNT). ias.ac.in This study provides a clear template for how DOS analysis reveals the electronic perturbations that occur upon the formation of an Al-N bond.
In such an analysis, the total DOS is typically decomposed into partial DOS (PDOS) plots for each constituent element or even specific orbitals (s, p, d). This allows for a detailed examination of which atomic orbitals contribute to the bonding and non-bonding molecular orbitals. For the this compound adduct, a DOS analysis would be expected to show significant overlap between the nitrogen 2p orbitals and the aluminium 3p orbitals in the energy range of the bonding molecular orbitals, which is characteristic of the formation of the Al-N dative bond.
The DOS plots would also reveal the extent of electronic contribution from the methyl groups of both the aluminium and nitrogen fragments. These are generally expected to contribute to the lower energy bonding orbitals. The analysis can also identify the nature of the virtual (unoccupied) orbitals, providing information about the sites susceptible to nucleophilic or electrophilic attack. For instance, in the study of TMA on AlNNT, an increase in the density of virtual orbitals was observed, indicating a change in the electrophilic character of the system upon adduct formation. ias.ac.in
A hypothetical summary of the expected changes in electronic properties for the this compound adduct, based on analogous systems, is presented in the table below.
| Electronic Property | Trimethylaluminium (Monomer) | Trimethylamine | This compound Adduct |
|---|---|---|---|
| HOMO Energy | Relatively High | High (Lone Pair) | Lowered (stabilized) |
| LUMO Energy | Relatively Low (Lewis Acid) | High | Raised (destabilized) |
| HOMO-LUMO Gap | Moderate | Large | Increased compared to isolated fragments |
| Key Orbital Contribution to HOMO | Al-C bonding orbitals | N lone pair 2p orbital | Significant contribution from Al-N bond and N lone pair |
| Key Orbital Contribution to LUMO | Empty Al 3p orbital | N-C antibonding orbitals | Antibonding orbitals with significant Al character |
V. Advanced Applications in Chemical Synthesis and Materials Science Research
Precursor Chemistry for Advanced Materials Deposition
The unique chemical properties of trimethylaluminium, often handled as a more stable adduct like trimethyl(trimethylamine)aluminium, make it an indispensable precursor for depositing thin films of aluminium-containing materials. These deposition techniques are fundamental to the fabrication of microelectronics and other advanced devices.
Trimethylaluminium (TMA) is a preferred metalorganic source for the Metalorganic Vapor Phase Epitaxy (MOVPE) of aluminium-containing compound semiconductors. chemeurope.com This process involves introducing volatile precursor compounds into a reactor, where they decompose on a heated substrate to form a crystalline thin film. The high purity and suitable volatility of TMA are critical for this application.
TMA is used to grow a wide array of compound semiconductors, including:
Aluminium Arsenide (AlAs) chemeurope.comwikipedia.org
Aluminium Nitride (AlN) chemeurope.comwikipedia.org
Aluminium Phosphide (AlP) chemeurope.comwikipedia.org
Aluminium Antimonide (AlSb) chemeurope.comwikipedia.org
Complex alloys such as AlGaAs, AlInGaAs, AlGaN, and AlInGaN chemeurope.comwikipedia.org
The quality of the resulting semiconductor layer is highly dependent on the purity of the TMA precursor, with stringent controls on elemental, organic, and oxygen-containing impurities. chemeurope.com While TMA itself is the reactive species, adducts such as trimethylamine (B31210) complexes of alane are also explored as precursors for chemical vapor deposition (CVD), a related technique. umn.eduacs.org These adducts can offer advantages in terms of safety and handling compared to the highly pyrophoric TMA. chemeurope.com
Atomic Layer Deposition (ALD) is a technique that allows for the deposition of ultrathin films with atomic-level precision. It relies on sequential, self-limiting surface reactions. youtube.com Trimethylaluminium is a cornerstone precursor in ALD for creating high-quality aluminium-containing films, most notably aluminium oxide (Al₂O₃) and aluminium nitride (AlN). wikipedia.orgamericanelements.com
In the ALD of Al₂O₃, the process typically involves alternating exposures of the substrate to TMA and a co-reactant, such as water (H₂O). youtube.com The process is broken down into two half-reactions:
TMA exposure: TMA reacts with surface hydroxyl (-OH) groups, depositing aluminium and leaving a methyl-terminated (-CH₃) surface. youtube.com
H₂O exposure: Water reacts with the methyl groups, removing them as methane (B114726) (CH₄) and regenerating the hydroxylated surface for the next TMA pulse. youtube.com
This cycle results in the precise, layer-by-layer growth of an Al₂O₃ film. youtube.com Al₂O₃ films grown via ALD are used as high-k dielectrics in transistors and for surface passivation in solar cells. wikipedia.org
For the deposition of Aluminium Nitride (AlN), TMA is typically used with ammonia (B1221849) (NH₃) as the nitrogen source. rsc.orgucsd.edu The surface chemistry involves the chemisorption of TMA, followed by reactions with ammonia that form the Al-N bonds and release methane as a byproduct. rsc.org These AlN films are valuable for their wide bandgap properties in semiconductor devices. rsc.org
| Deposition Technique | Material | Precursors | Applications | Reference |
|---|---|---|---|---|
| MOVPE | AlGaAs, AlInGaN, etc. | TMA + other metalorganics (e.g., TEG, TMI) + hydrides (e.g., AsH₃, NH₃) | LEDs, laser diodes, high-electron-mobility transistors | wikipedia.org, chemeurope.com |
| ALD | Al₂O₃ (Aluminium Oxide) | TMA + H₂O | High-k dielectrics, moisture barriers, surface passivation | wikipedia.org, youtube.com |
| ALD | AlN (Aluminium Nitride) | TMA + NH₃ | Wide-bandgap semiconductors, dielectric layers | rsc.org, ucsd.edu |
Catalysis and Polymerization Research
The reactivity of the aluminium-carbon bond in trimethylaluminium makes it a key component in various catalytic systems, particularly in the production of polyolefins and in specialized organic transformations.
Trimethylaluminium is fundamental to the field of olefin polymerization, primarily as the raw material for the synthesis of methylaluminoxane (B55162) (MAO). chemeurope.comwikipedia.org MAO is a crucial cocatalyst, or "activator," for a class of homogeneous polymerization catalysts, particularly metallocene catalysts (e.g., zirconocene (B1252598) dichloride), which are modern variations of the original Ziegler-Natta systems. wikipedia.orgwikipedia.orglibretexts.org
MAO is produced through the carefully controlled partial hydrolysis of TMA. wikipedia.org Its exact structure is complex and has been a subject of extensive research, with recent studies identifying large, cage-like cluster structures. nih.govresearchgate.net In the catalytic cycle, MAO performs several functions:
Alkylation: It alkylates the transition metal precatalyst (e.g., replacing chloride ligands on a zirconocene with methyl groups). wikipedia.org
Activation: It abstracts a ligand (e.g., a methyl group) from the alkylated precatalyst to generate a coordinatively unsaturated, cationic active species. wikipedia.orgnih.gov This active catalyst can then readily insert olefin monomers to grow the polymer chain.
Scavenging: MAO also acts as a scavenger, reacting with and neutralizing impurities in the reaction medium that would otherwise poison the catalyst. wikipedia.org
The combination of metallocenes and MAO allows for excellent control over polymer properties such as molecular weight and stereochemistry, leading to the production of high-performance polymers like isotactic polypropylene. wikipedia.orgwikipedia.org
Aluminium complexes are being explored as catalysts for hydroboration, an important reaction in organic synthesis that adds a hydrogen-boron bond across a double or triple bond. Research has shown that various aluminium compounds, including aluminium hydrides and alkyls, can mediate the hydroboration of alkynes to form vinylboronate esters. nih.gov
Mechanistic studies suggest that the reaction can proceed through different pathways, including the formation of an aluminium hydride as the active catalyst. nih.gov In some cases, trialkylaluminium reagents like trimethylaluminium can act as catalyst precursors, generating the active aluminium hydride in situ by reacting with the hydroboration agent, such as pinacolborane (HBpin). ed.ac.uk The use of stable, commercially available adducts like (Me₃Al)₂·DABCO has also been shown to successfully catalyze the hydroboration of alkynes. ed.ac.uk Furthermore, studies on aluminium amidinate complexes have revealed that coordinated trimethylamine can be part of the active catalyst structure in these transformations. nih.gov
Beyond polymerization, trimethylaluminium serves as a potent methylating agent, acting as a source of a methyl nucleophile. wikipedia.org While less reactive than reagents like methyllithium, it is useful for a variety of transformations. wikipedia.org For instance, it can react with ketones to produce tertiary alcohols after hydrolytic workup. wikipedia.org
Development of Optoelectronic Materials
The development of novel materials for optoelectronics is a critical area of modern materials science. Organoaluminium complexes, in particular, have shown great promise due to their tunable electronic and photophysical properties. The use of this compound as a starting material offers a practical and safer route to synthesize these complexes, which are integral to the performance of devices like OLEDs and luminescent sensors.
Research into Highly-Luminescent Organoaluminium Complexes for Organic Light-Emitting Diodes (OLEDs) and Light-Emitting Sensors
Research in this field is focused on the synthesis of organoaluminium complexes that exhibit high luminescence, thermal stability, and efficient charge transport properties. While direct studies detailing the synthesis of luminescent complexes from this compound are not extensively published, the well-established use of its parent compound, trimethylaluminium (TMA), in the fabrication of OLEDs provides a strong basis for its application. TMA is a key precursor for creating thin films of aluminium oxide (Al₂O₃), which are used as dielectric layers in OLEDs. The trimethylamine adduct provides a more stable and less hazardous source of the reactive aluminium species needed for these processes.
A pivotal class of luminescent organoaluminium complexes for OLEDs is based on the tris(8-hydroxyquinoline)aluminium (Alq₃) framework. Alq₃ is a benchmark material used as an electron-transporting and emissive layer in OLEDs due to its excellent electroluminescence and stability. The synthesis of Alq₃ and its derivatives typically involves the reaction of an aluminium source with 8-hydroxyquinoline. The use of this compound as the aluminium precursor in these reactions is a logical extension of established organometallic synthesis protocols, offering a controlled and safer reaction pathway.
The photoluminescent properties of these organoaluminium complexes are central to their function in optoelectronic devices. Researchers investigate parameters such as emission wavelength, photoluminescence quantum yield (PLQY), and excited-state lifetime to evaluate their potential. For instance, modifications to the ligands attached to the aluminium center can tune the emission color from blue to red, a crucial aspect for full-color display applications.
The following table summarizes the typical photoluminescent properties of Alq₃, a representative highly-luminescent organoaluminium complex that can be synthesized using an aluminium precursor like this compound.
| Property | Value |
| Emission Peak (in solution) | ~520 nm |
| Emission Color | Green |
| Photoluminescence Quantum Yield (PLQY) | ~30-40% |
| Excited State Lifetime | ~15-20 ns |
In the context of light-emitting sensors, the luminescence of organoaluminium complexes can be designed to respond to the presence of specific analytes. This "turn-on" or "turn-off" of luminescence provides a detectable signal. For example, the coordination of certain molecules to the aluminium center can either enhance or quench its fluorescence, forming the basis of a chemical sensor. While specific examples starting from this compound are not detailed in prominent literature, the fundamental principles of organoaluminium chemistry support its utility in creating such sensor platforms.
The research findings in this area underscore the potential of this compound as a valuable precursor for the next generation of optoelectronic materials. Its favorable safety profile combined with the versatile chemistry of organoaluminium compounds opens up new avenues for the rational design of highly-luminescent materials for advanced applications in OLEDs and sensing technologies.
Vi. Future Research Directions and Emerging Trends
Computational Chemistry and Predictive Modeling for Novel Trimethyl(trimethylamine)aluminium Adducts
Computational chemistry has become an indispensable tool for understanding and predicting the behavior of organoaluminium compounds. The application of theoretical models allows researchers to investigate reaction mechanisms, electronic structures, and thermodynamic properties with high accuracy, guiding experimental work and accelerating discovery.
Density Functional Theory (DFT) has been effectively used to model the adsorption of trimethylaluminium (TMA) onto various surfaces, such as aluminium nitride (AlN). These studies elucidate the adsorption mechanisms, a critical aspect for processes like Atomic Layer Deposition (ALD). diva-portal.org For instance, calculations can determine the potential energy surface for an adsorbing TMA molecule, revealing the formation of Lewis acid-base adducts where the aluminium atom's coordination changes from planar to a more tetrahedral geometry. diva-portal.org Computational models can also predict the energetics of subsequent reactions, such as methyl protonation or reductive elimination, which are key steps in thin-film growth. diva-portal.org
Quantum-chemical calculations, including Natural Bond Orbital (NBO) analysis, provide deep insights into the bonding characteristics of TMA adducts. nih.govtu-dortmund.de For example, in the trimethylaluminium-tetrahydrofuran (THF) adduct, NBO analysis reveals the percentage of s- and p-character in the Al-C and Al-O bonds, explaining the observed bond angles and the distortion of the molecule from ideal trigonal-planar or tetrahedral symmetry. nih.govtu-dortmund.de Such analyses help in understanding the weak interaction between the aluminium center and the Lewis base, a crucial factor influencing the adduct's reactivity. nih.govtu-dortmund.de
Predictive modeling is also being developed to anticipate the regioselectivity of reactions involving complex organometallic reagents. researchgate.net By calculating parameters like pKa values, models can predict the most likely site of deprotonation on a functionalized molecule when reacting with a base. researchgate.net While initially applied to other systems, these methodologies are being adapted for organoaluminium chemistry, aiming to create a theoretical framework that can reliably predict the outcome of reactions and guide the synthesis of new functionalized materials. researchgate.net The development of large language models (LLMs) trained on vast chemical datasets also represents an emerging trend, with the potential to predict synthesis procedures and reaction parameters, further streamlining the discovery of novel adducts. mdpi.com
Table 1: Computational Insights into Trimethylaluminium Adducts
| Parameter | Finding | Significance | Reference |
|---|---|---|---|
| TMA on AlN Surface | Adsorption leads to a change in Al coordination from planar to tetrahedral. | Elucidates the mechanism of thin-film growth in ALD. | diva-portal.org |
| TMA-THF Adduct | NBO analysis shows 29% s-character and 70% p-character for the Al part of the Al-C bond. | Explains the observed C-Al-C bond angles and molecular distortion. | nih.govtu-dortmund.de |
| TMA-Ammonia Adduct | The transition state for the first methane (B114726) elimination is the highest point on the reaction pathway. | Provides a mechanistic understanding of AlN precursor formation. | researchgate.net |
| Bond Lengths | The Al-C(terminal) and Al-C(bridging) distances in dimeric TMA are 1.97 Å and 2.14 Å, respectively. wikipedia.orgchemeurope.com | Defines the structure of the fundamental TMA dimer. | wikipedia.orgchemeurope.com |
| Adduct Formation Energy | The formation of the Me₄Al₂(μ²-Me)(μ²-OR) motif is energetically favorable. nih.gov | Explains the stability of observed reaction intermediates. | nih.gov |
Rational Design of Organoaluminium Precursors with Tunable Reactivity and Selectivity
The rational design of organoaluminium precursors aims to move beyond serendipitous discovery towards the deliberate creation of molecules with tailored properties. By systematically modifying the ligand environment around the aluminium center, researchers can fine-tune the precursor's reactivity, selectivity, and physical properties for specific applications, such as catalysis and materials deposition. wikipedia.org
One approach involves leveraging computational tools, similar to those used in drug discovery, to establish quantitative structure-activity relationships (QSAR). nih.gov By building models that correlate molecular properties with catalytic activity, it becomes possible to screen virtual libraries of potential ligands and select candidates that are predicted to enhance performance. nih.gov This data-driven approach can significantly accelerate the development of new, highly efficient organoaluminium catalysts. nih.gov
The design strategy often focuses on controlling the Lewis acidity of the aluminium center. wikipedia.org The choice of Lewis base in an adduct, such as trimethylamine (B31210), influences the stability and reactivity of the resulting compound. For example, forming adducts like the one with DABCO (1,4-diazabicyclo[2.2.2]octane) can result in precursors that are safer to handle than trimethylaluminium itself. wikipedia.org The design principles also extend to creating catalysts where reactivity can be switched on or off by an external stimulus, a concept known as allosteric regulation, which is inspired by natural enzymes. nih.gov This involves designing complex molecular systems where a change at one site of the molecule induces a functional change at the distant catalytic center. nih.gov
Furthermore, the rational design of organoaluminium reagents is crucial for achieving high regio- and diastereoselectivity in organic synthesis. By preparing specific propargylic and allenic aluminum reagents, for instance, chemists can control the outcome of additions to carbonyl compounds, leading to the desired alcohol products with high precision. researchgate.net This level of control is essential for the efficient synthesis of complex organic molecules.
Expansion of Catalytic Scope to Sustainable Chemical Processes Utilizing Earth-Abundant Aluminium
A major driver in modern chemistry is the shift towards sustainability, which involves replacing catalysts based on rare and toxic precious metals like platinum, rhodium, and palladium with alternatives derived from earth-abundant elements. rice.edursc.orgacs.org Aluminium, being the most abundant metal in the Earth's crust, is a highly attractive candidate for developing sustainable catalytic processes. iith.ac.in
Research is focused on expanding the use of aluminium-based catalysts beyond their traditional role in olefin polymerization. wikipedia.org Emerging applications include light-driven reactions, where plasmonic aluminium nanoparticles function as nanoscale optical antennas to catalyze reactions like carbon dioxide reduction. rice.edu This could lead to the production of sustainable fuels, directly addressing climate change concerns. rice.edu The ability to tune the catalytic properties of these nanoparticles by modifying their surface oxide layer opens up a versatile platform for various green chemical transformations. rice.edu
The goal is to revolutionize catalysis by making it more efficient, accessible, and environmentally friendly. rice.edu This includes developing processes that minimize waste and avoid hazardous materials. iith.ac.in Organoaluminium compounds are being explored as catalysts or precatalysts in a variety of organic transformations, including hydrofunctionalization reactions (hydrosilylation, hydroboration, and hydroamination) and C-H borylation. acs.orgacs.org For example, trimethylaluminium has been shown to activate zeolite-confined lanthanum borohydrides, significantly improving the yield and turnover numbers in the borylation of benzene. acs.org These advancements highlight the potential of earth-abundant aluminium to replace precious metals in a wide range of industrial processes, contributing to a more sustainable chemical industry. iith.ac.inresearchgate.net
Table 2: Applications of Aluminium-Based Catalysts in Sustainable Processes
| Catalytic Process | Aluminium Compound/System | Potential Sustainable Outcome | Reference |
|---|---|---|---|
| Olefin Polymerization | Methylaluminoxane (B55162) (derived from TMA) | Production of common polymers like polyethylene (B3416737) and polypropylene. | wikipedia.orgwikipedia.org |
| CO₂ Reduction | Plasmonic Aluminium Nanoparticles | Production of sustainable fuels. | rice.edu |
| C-H Borylation | Trimethylaluminium-activated Lanthanum Borohydrides | Efficient synthesis of valuable organoboron compounds. | acs.org |
| Cross-Coupling | Nickel Catalysts (replacing Palladium) | Reduces reliance on precious metals for C-C bond formation. | researchgate.net |
| Furan Bond-Activation | Aluminium-mediated systems | Accessing new areas of chemical space from renewable feedstocks. | acs.org |
Exploration of this compound Adducts with Novel Coordination Geometries and Bonding Motifs
The structural chemistry of organoaluminium compounds is rich and varied, often featuring unusual coordination numbers and bonding arrangements. wikipedia.org While trimethylaluminium exists as a dimer with bridging methyl groups and tetrahedral aluminium centers, its reaction with Lewis bases like trimethylamine leads to the formation of monomeric adducts with distinct geometries. wikipedia.orgchemeurope.com
In the solid state, the adduct of trimethylaluminium and trimethylamine, [Me₃Al-NMe₃], features a tetrahedral geometry around the aluminium atom, with a specific Al-N bond distance. Research into related adducts continues to reveal novel structural features. For example, the reaction of TMA with esters can lead to complex intermediates. Spectroscopic and crystallographic studies have identified and characterized a previously only postulated symmetrical metallacycle with the motif Me₄Al₂(μ²-Me)(μ²-OR). nih.gov In this structure, a methyl group and an alkoxide group bridge two aluminium atoms, a significant finding for understanding the mechanism of organoaluminium reactions with carbonyl compounds. nih.gov The solid-state structure of one such compound, Me₂AlOCBnMe₂(TMA), confirmed the bridging methyl group with an Al-Me(bridging) distance of 2.133(3) Å. nih.gov
The formation of adducts can also be influenced by the reaction conditions and the nature of the Lewis base. Studies on the interaction of TMA with THF, for example, showed the formation of a monomeric adduct, [Al(CH₃)₃(C₄H₈O)], instead of the more common dimeric structure. nih.govtu-dortmund.de This monomeric form exhibits a different symmetry around the aluminium atom, which could lead to higher reactivity in applications like the synthesis of Tebbe's reagent. tu-dortmund.de The exploration of adducts with different amines and other Lewis bases continues to be an active area of research, with the potential to uncover new coordination geometries and bonding patterns that could lead to novel reactivity and applications. rsc.org The study of adducts with sterically demanding ligands has also led to the isolation of rare three-coordinate aluminium centers. wikipedia.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
